molecular formula C13H18N2O2 B3021149 1-(2-Ethoxybenzoyl)piperazine CAS No. 926254-20-8

1-(2-Ethoxybenzoyl)piperazine

Cat. No. B3021149
CAS RN: 926254-20-8
M. Wt: 234.29 g/mol
InChI Key: WPWMCYXQEOHPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxybenzoyl)piperazine is a chemical compound that is part of a broader class of piperazine derivatives. Piperazines are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. These compounds are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of piperazine derivatives can vary depending on the desired substituents and functional groups. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles involves the introduction of a substituted-oxyethyl group at the 1-position of the benzimidazole nucleus, which is crucial for potent antihistaminic activity . Another example is the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines, which includes a terminal benzotriazole fragment contributing to the compound's affinity for 5-HT1A and 5-HT2 receptors . Additionally, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a four-component cyclo condensation, indicating the versatility of methods available for synthesizing piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the presence of an oxygen atom in the 2-(substituted-oxy)ethyl group is important for antihistaminic activity . The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals that the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings are around 30 degrees, which may affect the compound's interaction with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are often utilized to modify their pharmacological properties. The introduction of different substituents can lead to changes in receptor affinity and selectivity, as seen in the structure-affinity relationship study of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives . Modifications to the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring can result in decreased dopamine D(4) receptor affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceuticals. The synthesis of racemic 1,4-disubstituted piperazines and their resolution into enantiomers on chiral stationary phases demonstrate the importance of chirality and its impact on the pharmacokinetics and pharmacodynamics of these compounds . The improved one-pot synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate for the anti-hypertensive drug Doxazosin, highlights the relevance of efficient synthesis methods for obtaining compounds with consistent quality and yield .

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

1-(2-Ethoxybenzoyl)piperazine derivatives have been used in the field of nuclear medicine. For instance, [18F]p-MPPF, a derivative, serves as a radiolabeled antagonist for studying 5-HT1A receptors in positron emission tomography (PET). This application includes aspects of chemistry, radiochemistry, and analysis in animal and human studies, highlighting its use in understanding serotonergic neurotransmission (Plenevaux et al., 2000).

Synthesis and Cardiotropic Activity

Another application is in the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, which have shown cardiotropic activity. This research explored the relationship between the structure of triazaalkane linkers and cardiotropic activity in these compounds, contributing to the development of antiarrhythmic drugs (Mokrov et al., 2019).

Antihypertensive Agents

In the field of cardiovascular research, derivatives of 1-(2-Ethoxybenzoyl)piperazine have been designed as potential dual antihypertensive agents. These compounds were prepared and analyzed for their ability to lower blood pressure, demonstrating the versatility of this chemical in therapeutic applications (Marvanová et al., 2016).

Crystal Structure Analysis

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a derivative of 1-(2-Ethoxybenzoyl)piperazine, has been determined, providing insights into the conformation and potential interactions of this compound. Such studies are crucial for understanding the molecular basis of its biological activity (Faizi et al., 2016).

Antimicrobial Activity

Research has also explored the antimicrobial activity of new pyridine derivatives involving 1-(2-Ethoxybenzoyl)piperazine. This application is significant in the development of new antibacterial and antifungal agents (Patel et al., 2011).

Synthesis of Piperazine Derivatives

The synthesis of 1-(2-Ethoxybenzoyl)piperazine derivatives and their application in medicinal chemistry, including the development of compounds with significant biological activities, represents another area of application. This includes the exploration of diverse synthetic routes and the evaluation of their pharmacological potentials (Gueret et al., 2020).

Safety And Hazards

The safety information for “1-(2-Ethoxybenzoyl)piperazine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could potentially open up new avenues for the development of piperazine derivatives, including “1-(2-Ethoxybenzoyl)piperazine”.

properties

IUPAC Name

(2-ethoxyphenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWMCYXQEOHPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxybenzoyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethoxybenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Ethoxybenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Ethoxybenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Ethoxybenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Ethoxybenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-Ethoxybenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.